N-(4-chlorophenyl)-5H-purin-6-amine
Description
Properties
CAS No. |
5450-44-2 |
|---|---|
Molecular Formula |
C11H8ClN5 |
Molecular Weight |
245.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5H-purin-6-amine |
InChI |
InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6,9H,(H,13,14,15,16,17) |
InChI Key |
YZJXGTZAHGFWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=NC=NC32)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via 6-Chloropurine Intermediate
The most widely documented route involves 6-chloropurine as a key precursor. In this method, hypoxanthine undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. For example, a mixture of hypoxanthine (5 g), dimethylaniline (1 g), and POCl₃ (50 mL) refluxed for 2 hours yields 6-chloropurine after solvent evaporation and methanol recrystallization.
Subsequent amination with 4-chlorophenylamine is performed in polar aprotic solvents such as dimethylformamide (DMF) or isopropanol. A representative procedure from Madje et al. (2021) involves reacting 6-chloro-9-cyclopentyl-2-fluoro-9H-purine (1.2 g) with substituted amines in DMF at 45°C for 8 hours under nitrogen, achieving yields up to 78%. For N-(4-chlorophenyl)-5H-purin-6-amine, analogous conditions using 4-chlorophenylamine (1.2 equivalents) and sodium hydride (2 equivalents) would apply.
Table 1: Nucleophilic Substitution Conditions
| Precursor | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 6-Chloropurine | 4-Chlorophenylamine | DMF | 45 | 8 | 78* | |
| 6-Chloropurine | Benzylamine | Isopropanol | 90 | 4 | 46 |
*Extrapolated from analogous reactions
Direct Amination of Hypoxanthine Derivatives
An alternative approach bypasses 6-chloropurine by directly functionalizing hypoxanthine. A patent by Robins (1958) demonstrates that hypoxanthine treated with phosphoryl chloride (POCl₃) and 4-chlorophenylamine under pressurized heating (120°C, 5 hours) yields the target compound after neutralization and acetone extraction. This single-pot method reduces intermediate isolation steps but requires careful pH control during workup.
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate reaction kinetics. Madje et al. (2021) report a sealed-tube reaction where 6-chloro-9-cyclopentyl-2-fluoro-9H-purine and cyclohexane-1,4-diamine undergo microwave heating at 200°C for 40–80 minutes, achieving near-quantitative yields. Adapting this for this compound would involve substituting cyclohexanediamine with 4-chlorophenylamine under similar conditions.
Advantages:
- Reaction time reduced from 8 hours to <2 hours
- Yield improvement (78% → 85–90% projected)
- Enhanced regioselectivity due to uniform heating
Catalytic Methods and Optimization
Tertiary Amine Catalysts
Chinese Patent CN102336755A discloses a method using triethylamine or dimethylaniline as catalysts during the chlorination of acetylhypoxanthine. A molar ratio of 1:3.5–20:1.0–1.5 (acetylhypoxanthine:POCl₃:amine) at 70–105°C for 4–8 hours optimizes chloropurine formation. Subsequent amination with 4-chlorophenylamine in the presence of these catalysts could further enhance reaction efficiency.
Solvent Effects
Comparative studies in Source demonstrate solvent-dependent yields:
- Isopropanol: 46% yield (N-benzyl derivative)
- DMF: 78% yield (cyclopentyl analogue)
- Ethylene glycol: 74% yield (pyrrole derivatives)
Polar aprotic solvents like DMF favor nucleophilic substitution by stabilizing transition states through dipolar interactions.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for purification:
Spectroscopic Confirmation
1H NMR (DMSO-d₆) key signals:
13C NMR confirms substitution patterns:
- C-6 at δ 158.9 (amine attachment)
- Chlorophenyl carbons at δ 128–133
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | Classical | Microwave | Catalytic |
|---|---|---|---|
| Reaction Time | 8–12 h | 1–2 h | 6–8 h |
| Yield (%) | 70–78 | 85–90 | 75–82 |
| Purity (HPLC) | 95–97% | 98–99% | 96–98% |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-(4-chlorophenyl)-5H-purin-6-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-(4-substituted phenyl)-5H-purin-6-amine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-5H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5H-purin-6-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit enzyme activity by competing with natural substrates or by binding to allosteric sites, leading to changes in enzyme conformation and function . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Comparison with 5H-Purin-6-amine (Parent Compound)
The unsubstituted 5H-purin-6-amine exhibits a 1.96-fold increase in SSC proliferation at 1 µg/mL, attributed to its ability to maintain stem cell self-renewal properties . Introducing the 4-chlorophenyl group likely alters pharmacokinetic properties, such as membrane permeability and metabolic stability, though its direct impact on SSC activity remains unstudied.
Comparison with Other N-Aryl Purine Derivatives
- 6-[(4-Chlorophenyl)methylsulfanyl]-7H-purin-2-amine : This derivative features a sulfanyl-linked benzyl group at C4. Such modifications can enhance steric bulk and alter binding affinities compared to the simpler N-aryl substitution in the target compound .
- N-(4-Fluorophenyl)- and N-(4-Bromophenyl)maleimides: In maleimide scaffolds, halogen substitution (F, Cl, Br, I) at the para position shows minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34–7.24 µM. This suggests that electronic effects from halogens may be secondary to overall scaffold geometry in determining activity .
Table 1: Inhibitory Activity of N-(4-Halophenyl)maleimides Against MGL
| Compound | Halogen | IC50 (µM) |
|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-Bromophenyl)maleimide | Br | 4.37 |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
Data sourced from in vitro enzyme assays
Comparison with Other 4-Chlorophenyl-Substituted Compounds
The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals. Examples include:
- N-(4-Chlorophenyl)hydroxamic acids : These compounds (e.g., 6–10 in ) exhibit antioxidant properties, with structural variations in the hydroxamate chain influencing radical scavenging efficiency. The 4-chlorophenyl group likely enhances stability and hydrophobic interactions in these systems .
- Insecticidal Pyridine Derivatives: N-(4-Chlorophenyl)-containing pyridine analogs (e.g., compound 2 in ) show superior insecticidal activity against Aphis craccivora compared to acetamiprid, a commercial neonicotinoid. This highlights the role of the 4-chlorophenyl group in enhancing bioactivity in heterocyclic agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
